molecular formula C24H25N3O B11464559 7-Tert-butyl-5-(furan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

7-Tert-butyl-5-(furan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

Cat. No.: B11464559
M. Wt: 371.5 g/mol
InChI Key: CEIQREFDKPTNBA-UHFFFAOYSA-N
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Description

7-Tert-butyl-5-(furan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a pyrazoloquinazoline core, which is fused with a furan ring and substituted with tert-butyl and phenyl groups. The structural complexity of this compound makes it a valuable subject for research in organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tert-butyl-5-(furan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions and the employment of high-throughput screening techniques to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

7-Tert-butyl-5-(furan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium on carbon.

    Substitution: Various electrophiles such as halogens, nitro groups, and alkyl groups.

Major Products Formed

    Oxidation: Furanones.

    Reduction: Reduced pyrazoloquinazoline derivatives.

    Substitution: Functionalized pyrazoloquinazoline derivatives.

Mechanism of Action

The mechanism of action of 7-Tert-butyl-5-(furan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets and pathways. The compound is known to:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Tert-butyl-5-(furan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring and tert-butyl group enhances its stability and bioactivity compared to other similar compounds .

Properties

Molecular Formula

C24H25N3O

Molecular Weight

371.5 g/mol

IUPAC Name

7-tert-butyl-5-(furan-2-yl)-3-phenyl-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline

InChI

InChI=1S/C24H25N3O/c1-24(2,3)17-11-12-20-18(14-17)22(21-10-7-13-28-21)26-23-19(15-25-27(20)23)16-8-5-4-6-9-16/h4-10,13,15,17H,11-12,14H2,1-3H3

InChI Key

CEIQREFDKPTNBA-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1CCC2=C(C1)C(=NC3=C(C=NN23)C4=CC=CC=C4)C5=CC=CO5

Origin of Product

United States

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